molecular formula C19H23N5OS B7021729 N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

Cat. No.: B7021729
M. Wt: 369.5 g/mol
InChI Key: WYQBYTSORGMVGX-UHFFFAOYSA-N
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Description

N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines pyrazole, pyridine, and thiazole moieties

Properties

IUPAC Name

N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-4-16-15(11-22-24(16)10-7-13(2)3)23-18(25)17-12-21-19(26-17)14-5-8-20-9-6-14/h5-6,8-9,11-13H,4,7,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQBYTSORGMVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CCC(C)C)NC(=O)C2=CN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include ethyl bromide, 3-methylbutylamine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, pyridine, and thiazole derivatives, such as:

Uniqueness

N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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